molecular formula C16H11N3 B6419903 3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1031967-61-9

3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6419903
CAS No.: 1031967-61-9
M. Wt: 245.28 g/mol
InChI Key: NPAHTMBEKSNPRG-UHFFFAOYSA-N
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Description

3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring, with a phenyl group attached to the pyrazole ring. The unique structure of this compound imparts it with interesting chemical and biological properties, making it a subject of extensive research in various scientific fields.

Mechanism of Action

Target of Action

Related compounds such as quinolinyl-pyrazoles have been shown to inhibit class ii c-met

Mode of Action

It’s known that related compounds can inhibit the protein expression of inos in cells . This suggests that 3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline may interact with its targets to inhibit certain protein expressions, leading to changes in cellular functions.

Biochemical Pathways

Related compounds have been shown to inhibit the protein expression of inos , which plays a role in the production of nitric oxide, a key player in several biochemical pathways.

Result of Action

Related compounds have shown inhibitory effects on protein expression in cells , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction proceeds through a condensation mechanism, followed by cyclization to form the pyrazoloquinoline core.

Another method involves the use of chalcones, which are treated with thiosemicarbazide under alkaline conditions, followed by cyclization to yield the desired pyrazoloquinoline . These synthetic routes are often optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of starting materials, reaction conditions, and purification methods are optimized to ensure cost-effectiveness and scalability. Industrial processes may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole or quinoline rings.

    Substitution: The phenyl group and other substituents on the pyrazole ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: this compound exhibits biological activity and is studied for its potential as a therapeutic agent. .

    Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

    Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of the phenyl group attached to the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with specific molecular targets and exhibit biological activity sets it apart from other similar compounds.

Properties

IUPAC Name

3-phenyl-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-6-11(7-3-1)15-13-10-17-14-9-5-4-8-12(14)16(13)19-18-15/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAHTMBEKSNPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.